molecular formula C19H22ClN3O2 B2394396 (E)-3-(2-chlorophenyl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 1211993-77-9

(E)-3-(2-chlorophenyl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2394396
CAS No.: 1211993-77-9
M. Wt: 359.85
InChI Key: WIWQXIQCGYAKOI-BQYQJAHWSA-N
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Description

The compound (E)-3-(2-chlorophenyl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one features an α,β-unsaturated ketone (enone) backbone with a 2-chlorophenyl substituent at the β-position and a piperidine-linked 5-isopropyl-1,3,4-oxadiazole moiety at the α-position. The (E)-configuration ensures planar geometry, optimizing conjugation for electronic stability. This structure is characteristic of bioactive molecules, where the enone system and heterocyclic rings often confer pharmacological activity .

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-13(2)18-21-22-19(25-18)15-9-11-23(12-10-15)17(24)8-7-14-5-3-4-6-16(14)20/h3-8,13,15H,9-12H2,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWQXIQCGYAKOI-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C=CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-chlorophenyl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one, also known by its CAS number 1211993-77-9, is a compound that incorporates a 1,3,4-oxadiazole moiety. This class of compounds has garnered attention for their diverse biological activities, particularly in anticancer research. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

The molecular formula of this compound is C19H22ClN3O2C_{19}H_{22}ClN_{3}O_{2}, with a molecular weight of 359.8 g/mol. It features a chlorophenyl group and a piperidine derivative linked to an oxadiazole ring, which is significant for its biological interactions.

Research indicates that 1,3,4-oxadiazole derivatives can exhibit multiple mechanisms of action against cancer cells. These include:

  • Inhibition of Enzymatic Activity : Compounds containing the oxadiazole ring have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • Induction of Apoptosis : Studies have demonstrated that these compounds can increase the expression levels of pro-apoptotic factors like p53 and activate caspase pathways in cancer cells .

Biological Activity Data

The following table summarizes the biological activity data available for this compound based on available literature:

Cell Line IC50 Value (µM) Mechanism
MCF-715.63Induction of apoptosis via p53
A5490.12 - 2.78Inhibition of cell proliferation
A375Similar to TamoxifenApoptotic pathway activation

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of various oxadiazole derivatives, including our compound of interest. The results indicated that it exhibited significant cytotoxic effects against the MCF-7 breast cancer cell line with an IC50 value comparable to Tamoxifen . The study employed Western blot analysis to confirm the activation of apoptotic pathways through increased p53 expression.

Study 2: Molecular Docking Studies

Molecular docking studies revealed strong hydrophobic interactions between the oxadiazole derivatives and target proteins involved in cancer progression. The compound demonstrated binding affinities that suggest its potential as a lead compound for further drug development .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which incorporates a piperidine ring and an oxadiazole moiety. Its molecular formula is C19H22ClN3OC_{19}H_{22}ClN_3O, and it exhibits properties that make it suitable for various biological applications.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (E)-3-(2-chlorophenyl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .

Anticancer Properties

Research has also highlighted the potential anticancer applications of this compound. The incorporation of the oxadiazole ring is believed to enhance the cytotoxicity against cancer cell lines. A study demonstrated that similar compounds induced apoptosis in cancer cells through the activation of specific signaling pathways .

Neuroprotective Effects

The piperidine component has been linked to neuroprotective effects, making the compound a candidate for treating neurodegenerative diseases. Preliminary findings suggest that it may help in mitigating the effects of oxidative stress in neuronal cells, thereby offering therapeutic potential for conditions like Alzheimer's disease .

Development of Drug Candidates

The synthesis of this compound has been explored for its formulation into drug candidates targeting metabolic disorders and central nervous system diseases. Its ability to interact with specific biological targets makes it a valuable compound for further development .

Case Study 1: Antimicrobial Efficacy

A study published in the Oriental Journal of Chemistry evaluated new derivatives of oxadiazoles for their antimicrobial efficacy. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against S. aureus and E. coli .

Case Study 2: Anticancer Activity

In another investigation reported in RSC Advances, derivatives containing oxadiazole rings were tested for their anticancer properties. The study concluded that these compounds could effectively induce apoptosis in various cancer cell lines through mitochondrial pathways .

Comparison with Similar Compounds

Core Enone Backbone and Substitution Patterns

The enone motif is shared across analogues but differs in substituents:

  • : (±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one replaces the oxadiazole with a phthalazine and diaminopyrimidine group. The 2,3-dimethoxyphenyl group enhances electron-donating effects, contrasting with the electron-withdrawing 2-chlorophenyl in the target compound .
  • : (2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP) introduces a diazenyl-pyrrolidine group, which may alter redox properties compared to the oxadiazole-piperidine system .

Heterocyclic Moieties

  • Oxadiazole vs.
  • Furan vs.

Aromatic Substituents

  • Chlorophenyl Position : The 2-chlorophenyl group in the target compound induces steric hindrance and ortho-directed electronic effects, unlike the 4-chlorophenyl in , which offers para-directed reactivity .

Data Tables: Comparative Analysis

Compound Name Core Structure Heterocycle Aromatic Substituent Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound Enone 1,3,4-Oxadiazole 2-Chlorophenyl C₁₉H₂₁ClN₂O₂ 344.84 N/A (Theoretical)
(±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)phenyl) Enone Phthalazine 2,3-Dimethoxyphenyl C₂₉H₃₂N₆O₃ 536.61 Mp: 122–124°C; Yield: 72%
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)pyrazol-4-yl]prop-2-en-1-one Enone Pyrazole 2,4-Dichlorophenyl C₂₀H₁₅Cl₂N₂O₂ 408.25 Crystal structure resolved via SHELXL
(E)-3-(5-(4-Chlorophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one Enone Furan 4-Chlorophenyl C₁₈H₁₈ClNO₂ 315.79 CAS: 300818-07-9

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step pathways, including:

  • Step 1: Formation of the piperidine-oxadiazole core via cyclization reactions.
  • Step 2: Introduction of the 2-chlorophenyl group via coupling reactions (e.g., Heck coupling for the α,β-unsaturated ketone).
  • Step 3: Final purification using column chromatography or recrystallization.

Key Reaction Conditions:

ParameterOptimization StrategyImpact on Yield/Purity
Solvent Polar aprotic solvents (e.g., DMF, DMSO) for cyclization; toluene for coupling stepsEnhances reaction efficiency
Temperature Microwave-assisted synthesis (100–120°C) reduces reaction time by 30–50% Minimizes side-product formation
Catalysts Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling steps Critical for stereoselectivity (E-configuration)

Q. Which analytical techniques are most effective for structural characterization?

Methodological Answer:

  • X-ray Crystallography: Resolves stereochemistry and confirms the (E)-configuration of the α,β-unsaturated ketone .
  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assigns proton environments (e.g., coupling constants confirm E-geometry: J = 12–16 Hz for trans-vinylic protons) .
    • 2D NMR (COSY, NOESY): Maps spatial interactions between the chlorophenyl and oxadiazole groups .
  • Dihedral Angle Analysis (XRD): Quantifies ring plane orientations (e.g., 15–25° between piperidine and oxadiazole rings), influencing biological target interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Functional Group Variation:
    • Replace the 5-isopropyl group on the oxadiazole with bulkier substituents (e.g., tert-butyl) to assess steric effects on target binding .
    • Modify the 2-chlorophenyl moiety with electron-withdrawing groups (e.g., nitro) to evaluate electronic effects on reactivity .
  • Biological Assays:
    • Pair in vitro enzyme inhibition assays (e.g., kinase profiling) with molecular docking to identify critical binding interactions .
    • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics with target proteins .

Q. How can researchers resolve discrepancies between in vitro and in vivo biological activity data?

Methodological Answer:

  • Sample Degradation Analysis:
    • Monitor compound stability under physiological conditions (pH 7.4, 37°C) via HPLC-MS to detect hydrolysis of the enone or oxadiazole groups .
    • Implement continuous cooling during in vivo experiments to mitigate thermal degradation .
  • Metabolite Identification:
    • Use LC-MS/MS to characterize phase I/II metabolites and assess their contributions to off-target effects .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations:
    • Simulate ligand-protein binding over 100 ns to analyze conformational stability of the piperidine-oxadiazole core in active sites .
    • Calculate binding free energy (ΔG) using MM-PBSA to rank target affinity .
  • Pharmacophore Modeling:
    • Map essential features (e.g., hydrogen bond acceptors on oxadiazole, hydrophobic regions on chlorophenyl) to screen for analogous targets .

Data Contradiction Analysis

Q. How should conflicting data on dihedral angles and bioactivity be reconciled?

Methodological Answer:

  • Crystallographic vs. Solution-State Data:
    • Compare solid-state (XRD) and solution (NOESY) dihedral angles to assess conformational flexibility .
    • Correlate angle variability with activity differences across assay conditions (e.g., rigid vs. flexible binding pockets) .
  • Statistical Validation:
    • Apply multivariate analysis (e.g., PCA) to identify experimental outliers in bioactivity datasets .

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